molecular formula C15H16ClNO4S B6511277 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one CAS No. 950280-75-8

3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one

Cat. No.: B6511277
CAS No.: 950280-75-8
M. Wt: 341.8 g/mol
InChI Key: RDQDBMMQOAJASH-UHFFFAOYSA-N
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Description

3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenone core, a sulfonyl group attached to an azepane ring, and a chlorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The azepane-1-sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The final step involves the chlorination of the chromenone core, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the chromenone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted chromenone derivatives.

Scientific Research Applications

3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepane-1-sulfonyl)benzoic acid
  • 3-(azepane-1-sulfonyl)benzoyl chloride
  • 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid

Uniqueness

Compared to similar compounds, 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one stands out due to its unique combination of a chromenone core, azepane-1-sulfonyl group, and chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-6-chlorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQDBMMQOAJASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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